molecular formula C19H19N3O3S2 B2559073 4-(dimethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 312755-89-8

4-(dimethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No. B2559073
CAS RN: 312755-89-8
M. Wt: 401.5
InChI Key: LIBKWFIOZQXXIE-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their biological activities.

Mechanism Of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, leading to various biological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(dimethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide exhibits various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial activities. This compound has also been shown to have potential as an insecticide and herbicide.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(dimethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide in lab experiments is its high potency and selectivity. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for research on 4-(dimethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide. These include:
1. Further studies on the mechanism of action of this compound to better understand its biological effects.
2. Development of new synthetic methods to improve the yield and purity of this compound.
3. Exploration of its potential applications in other fields such as material science and environmental science.
4. Investigation of its potential as a drug candidate for various diseases.
5. Development of new derivatives of this compound with improved properties and activities.
In conclusion, 4-(dimethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.

Synthesis Methods

The synthesis of 4-(dimethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves the reaction of 5-methyl-4-phenyl-2-aminothiazole with 4-chlorobenzoyl chloride in the presence of a base, followed by the reaction with dimethyl sulfamide. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science.

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-13-17(14-7-5-4-6-8-14)20-19(26-13)21-18(23)15-9-11-16(12-10-15)27(24,25)22(2)3/h4-12H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBKWFIOZQXXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

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